![molecular formula C11H13FO2 B3375876 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one CAS No. 1156360-72-3](/img/structure/B3375876.png)
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Overview
Description
Scientific Research Applications
Photocyclization and Flavone Synthesis
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one demonstrates unique behaviors in photochemical processes. A study by Košmrlj and Šket (2007) explores the photochemical behavior of similar compounds, where the nature of substituents significantly influences the photocyclization to flavones, a class of natural compounds with various biological activities. This suggests potential applications in synthesizing flavone-based structures (Košmrlj & Šket, 2007).
Radical Ion Studies in Photochemistry
The compound's role in the study of radical ions in photochemistry is also noteworthy. A research by Okamoto and Arnold (1985) discusses the carbon-carbon bond cleavage of radical cations in similar compounds. Such studies are fundamental in understanding the electron transfer processes in photochemistry, which can be crucial for developing new photoreactive materials (Okamoto & Arnold, 1985).
Synthesis and Crystal Structure Analysis
Xu Liang (2009) investigated the synthesis and crystal structure of related compounds, demonstrating the significance of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one in crystallography. Understanding the crystal structure of such compounds is essential in material science, especially for developing new materials with specific optical or electronic properties (Xu Liang, 2009).
Novel Protecting Groups in Organic Synthesis
The compound also finds application in the field of organic synthesis as a protecting group. A study by Yan, Jin, and Wang (2005) introduces a new boronic acid protecting group derived from similar compounds. This development is significant for synthetic chemistry, providing novel methods for protecting sensitive functional groups during complex synthesis processes (Yan, Jin, & Wang, 2005).
Fluorophore Emission and Sensor Development
Research on the fluorescence properties of related compounds has been conducted by Uchiyama et al. (2006). They describe a fluorophore that exhibits unique fluorescence properties in different solvents, which is essential in developing sensitive and selective sensors for various applications, including environmental monitoring and biological assays (Uchiyama et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPPWJKAKYCADA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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